(5-Amino-6-methoxypyridin-3-yl)boronic acid

Vue d'ensemble

Description

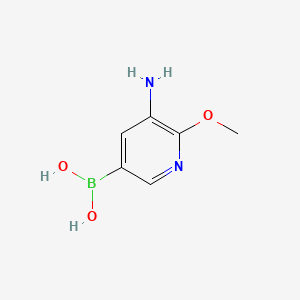

“(5-Amino-6-methoxypyridin-3-yl)boronic acid” is an organic compound with the molecular formula C6H9BN2O3 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of boronic acids, such as “(5-Amino-6-methoxypyridin-3-yl)boronic acid”, often involves the addition of organometallic reagents to boranes . The Suzuki–Miyaura coupling is a commonly used method for the synthesis of boronic acids . This method involves the transmetalation of the organic residue to a transition metal .Molecular Structure Analysis

The molecular structure of “(5-Amino-6-methoxypyridin-3-yl)boronic acid” is represented by the SMILES stringCOC1=CN=CC(=C1)B(O)O . The InChI Key for this compound is ISDFOFZTZUILPE-UHFFFAOYSA-N . Chemical Reactions Analysis

Boronic acids, including “(5-Amino-6-methoxypyridin-3-yl)boronic acid”, are known for their use in cross-coupling reactions . They are also used in catalysis, medicinal chemistry, polymer, and optoelectronics materials .Physical And Chemical Properties Analysis

“(5-Amino-6-methoxypyridin-3-yl)boronic acid” appears as a white to off-white powder . It has a molecular weight of 167.95826 .Applications De Recherche Scientifique

Synthesis and Chemical Libraries : Halopyridinylboronic acids and esters, including compounds similar to "(5-Amino-6-methoxypyridin-3-yl)boronic acid", are synthesized for their potential use in Suzuki cross-coupling reactions. These compounds can be used to produce diverse libraries of new pyridines (Bouillon et al., 2003).

Radioligand Synthesis : Similar compounds are synthesized for use as radioligands in positron emission tomography (PET), demonstrating the potential application in medical imaging (Gao, Wang, & Zheng, 2016).

Fluorescence Quenching : Boronic acid derivatives, closely related to "(5-Amino-6-methoxypyridin-3-yl)boronic acid", are studied for their fluorescence properties, with applications in sensor design (Melavanki, 2018).

Osteoporosis Treatment : Similar compounds are evaluated as potential treatments for osteoporosis, demonstrating the medicinal chemistry applications of these boronic acid derivatives (Hutchinson et al., 2003).

Sugar Sensing : Boronic acid derivatives are used in sugar sensing, important for continuous glucose monitoring in diabetes management (Geethanjali et al., 2017).

Microwave-Assisted Synthesis : These compounds are utilized in microwave-assisted synthesis of 3-amino-imidazopyridines, highlighting their role in efficient chemical synthesis (Dimauro & Kennedy, 2007).

Boron Neutron Capture Therapy : Boronated amino acids, similar to "(5-Amino-6-methoxypyridin-3-yl)boronic acid", are synthesized for potential use in neutron capture therapy, particularly in cancer treatment (Kabalka, Wu, & Yao, 2008).

Nanostructure Assembly : Boronic acids are used in the construction of boron-based macrocycles and dendrimers, indicating applications in materials science and nanotechnology (Christinat, Scopelliti, & Severin, 2007).

Fluorescent Chemosensors : Boronic acids, including derivatives like "(5-Amino-6-methoxypyridin-3-yl)boronic acid", are used in developing fluorescent sensors for detecting biological substances (Huang et al., 2012).

Mécanisme D'action

Propriétés

IUPAC Name |

(5-amino-6-methoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAAGSWOGRZEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OC)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672084 | |

| Record name | (5-Amino-6-methoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Amino-6-methoxypyridin-3-yl)boronic acid | |

CAS RN |

1084953-50-3 | |

| Record name | (5-Amino-6-methoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1148851.png)

![8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo-](/img/structure/B1148861.png)